8-(2,4-Dinitrophenoxy)quinoline
Description
8-(2,4-Dinitrophenoxy)quinoline is a nitroaromatic quinoline derivative characterized by a 2,4-dinitrophenoxy substituent at the 8-position of the quinoline core. Its synthesis likely involves nucleophilic aromatic substitution (SNAr) between 8-hydroxyquinoline and 2,4-dinitrochlorobenzene, analogous to Sanger’s reagent methodology .
Properties
Molecular Formula |
C15H9N3O5 |
|---|---|
Molecular Weight |
311.25 g/mol |
IUPAC Name |
8-(2,4-dinitrophenoxy)quinoline |
InChI |
InChI=1S/C15H9N3O5/c19-17(20)11-6-7-13(12(9-11)18(21)22)23-14-5-1-3-10-4-2-8-16-15(10)14/h1-9H |
InChI Key |
KLYAJBVSMYMPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Nitrophenoxy Substituents
Quinoline derivatives bearing nitrophenoxy groups exhibit varied biological activities depending on substituent positions and electronic properties.
Key Observations :
- Substituent Position: The 8-position phenoxy group is critical for antimicrobial activity in this compound, while 2- or 5-position modifications (e.g., methyl or chloro) may alter target specificity.
- Electron-Withdrawing Groups : Nitro groups enhance reactivity, but additional substituents (e.g., CF₃ in ) could improve membrane permeability.
Antimicrobial Hybrids
- 7-O-Chrysin-2,4-dinitrobenzene (C3): A flavonoid-dinitrobenzene hybrid with uncharacterized activity; highlights versatility of nitroaromatic motifs .
Antiviral Derivatives
- However, this compound’s nitro groups may confer distinct binding dynamics .
Toxicity and Regulatory Considerations
- Nitroaromatic Hazards: 2,4-Dinitrochlorobenzene (2,4-DNCB), a precursor, is a potent skin sensitizer .
- Comparative Safety: Phenylamino-phenoxy derivatives (e.g., ) may pose lower toxicity risks due to reduced nitro content.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
